

# AEG-41174 Clinical Research Protocol: Patient Selection Criteria and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AEG-41174

Cat. No.: S547868

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## Introduction to AEG-41174

### Compound Background and Characteristics

**AEG-41174** is a novel, small-molecule tyrosine kinase inhibitor with a unique **non-adenosine triphosphate (ATP) competitive** binding mechanism. This **first-in-class compound** primarily targets therapeutically significant kinases including **Janus kinase 2 (JAK2)** and **Bcr-Abl**, which are implicated in various **hematological malignancies**. The molecular characteristics of **AEG-41174** are summarized in Table 1 [1].

Table 1: Molecular Characteristics of **AEG-41174**

Parameter	Specification
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>4</sub> O
Molecular Weight	306.36 g/mol
Elemental Composition	Carbon: 70.6%, Hydrogen: 5.9%, Nitrogen: 18.3%, Oxygen: 5.2%
Solubility	Soluble in DMSO, not in water
Storage Conditions	Dry, dark at 0-4°C (short-term) or -20°C (long-term)

Parameter	Specification
Purity	>98%

## Development Status and Rationale

**AEG-41174** has progressed to **Phase 1 clinical trials** for evaluation in treating **blood cancers**. Its development represents an innovative approach in targeted cancer therapy, particularly due to its mechanism of **circumventing ATP-binding site mutations** that often confer resistance to conventional kinase inhibitors. The compound has been identified as a **critical player in cancer progression** through its regulation of **Astrocyte Elevated Gene-1**, a protein associated with **tumor growth and metastasis** across multiple cancer types, including breast and liver cancers [1].

## Mechanism of Action and Signaling Pathways

### Unique Target Engagement

**AEG-41174** exhibits its biological activity through a **distinct binding modality** that differentiates it from traditional tyrosine kinase inhibitors. As a **non-ATP competitive inhibitor**, **AEG-41174** interacts with the kinase active site through **allosteric mechanisms** rather than competing directly with ATP binding. This unique binding profile allows **AEG-41174** to maintain efficacy against cancer cells that have developed **resistance to ATP-competitive inhibitors** such as imatinib and nilotinib [1].

The structural configuration of **AEG-41174** contains **multiple aromatic rings** arranged in a specific three-dimensional orientation that optimizes interaction with target kinases. These aromatic systems include **nitrogen-containing heterocycles** that are crucial for forming key hydrogen bonding interactions with the binding pocket of target kinases. This spatial arrangement creates a complementary topology to the kinase binding site, enhancing both **binding affinity** and **target selectivity** [1].

### Key Signaling Pathways



## Foundation of Eligibility Criteria

**Eligibility criteria** are fundamental prerequisites for the success of clinical trials, directly impacting the validity and generalizability of study results. Well-defined patient selection criteria ensure **subject safety**, enhance **data integrity**, and determine the **external validity** of trial outcomes. In the context of **AEG-41174** trials, appropriate patient selection is particularly crucial given the compound's specific mechanism of action targeting defined kinase pathways [2] [3] [4].

The **inclusion criteria** define the key features of the target population that investigators will use to answer their research question, while **exclusion criteria** identify characteristics that could interfere with study success or increase participant risk. These criteria must be carefully balanced to maximize both **patient safety** and **scientific validity** while enabling efficient participant recruitment [3].

## Proposed Inclusion Criteria

Based on the mechanism of action and developmental stage of **AEG-41174**, the following inclusion criteria are recommended for Phase 2/3 clinical trials:

Table 2: Inclusion Criteria for **AEG-41174** Clinical Trials

Category	Inclusion Criteria
<b>Diagnostic</b>	1. Histologically confirmed hematological malignancies (CML, ALL, MPN) with JAK2 or Bcr-Abl alterations 2. Disease progression after prior tyrosine kinase inhibitor therapy 3. Measurable disease parameters per disease-specific criteria
<b>Prior Therapy</b>	1. Failed at least one line of standard therapy 2. Adequate washout period from previous treatments ( $\geq 5$ half-lives) 3. Resolution of prior therapy toxicities to Grade $\leq 1$
<b>Clinical Status</b>	1. Age $\geq 18$ years 2. ECOG performance status 0-2 3. Life expectancy $\geq 3$ months 4. Adequate organ function defined as:
	<ul style="list-style-type: none"><li>• Hepatic: Bilirubin <math>\leq 1.5 \times \text{ULN}</math>, AST/ALT <math>\leq 2.5 \times \text{ULN}</math></li><li>• Renal: Creatinine clearance <math>\geq 30</math> mL/min</li><li>• Hematologic: ANC <math>\geq 1,000/\mu\text{L}</math>, platelets <math>\geq 50,000/\mu\text{L}</math>  </li></ul>
<b>Biological</b>	1. Documented genetic alterations in target pathways (JAK2, Bcr-Abl)

- No concomitant medications with significant drug interaction potential
- Willing to undergo required biomarker testing |

These inclusion criteria are designed to select a patient population most likely to benefit from **AEG-41174** while ensuring patient safety and adherence to protocol requirements. The focus on **specific genetic alterations** aligns with the mechanism of action of **AEG-41174**, potentially enhancing **clinical response rates** and providing meaningful efficacy data [1] [5] [3].

## Exclusion Criteria

Exclusion criteria aim to protect patient safety and ensure the integrity of collected data. The following exclusion criteria are recommended:

Table 3: Exclusion Criteria for **AEG-41174** Clinical Trials

Category	Exclusion Criteria
<b>Clinical</b>	1. Uncontrolled CNS involvement 2. Active infection requiring systemic therapy 3. Significant cardiac dysfunction (NYHA Class III/IV, LVEF <50%) 4. Uncontrolled comorbid conditions 5. Pregnancy or lactation
<b>Treatment History</b>	1. Prior specific resistance mutations contraindicating <b>AEG-41174</b> 2. Allogeneic stem cell transplant within 6 months 3. GVHD requiring immunosuppressive therapy 4. Major surgery within 4 weeks of study entry
<b>Laboratory</b>	1. Uncorrectable electrolyte abnormalities 2. Coagulopathy increasing bleeding risk (INR >1.5) 3. Hepatic impairment exceeding Child-Pugh B
<b>Other</b>	1. Inability to provide informed consent 2. Psychological conditions compromising protocol compliance 3. History of non-adherence to medical regimens 4. Participation in other investigational trials within 30 days

These exclusion criteria address factors that could **limit interpretability** of study results, increase risk of **adverse events**, or lead to **premature study discontinuation**. The criteria follow established clinical research principles to maintain **scientific integrity** while prioritizing **patient safety** [2] [3].

## Research Protocol Framework

## Study Design Considerations

For clinical development of **AEG-41174**, a comprehensive research protocol must be developed that adheres to **Good Clinical Practice (GCP)** guidelines and international standards. The protocol should include the following key elements as recommended by the World Health Organization and other regulatory bodies [6] [7]:

- **General Information:** Protocol title, identifying number, date, names and addresses of sponsor/funder, principal investigator(s), and involved institutions.
- **Background and Rationale:** Comprehensive scientific background with literature review supporting the investigation of **AEG-41174**.
- **Study Objectives:** Clear primary and secondary endpoints.
- **Study Design:** Description of study type (randomized, open-label), phase, and overall design.
- **Methodology:** Detailed patient selection criteria, treatment plan, assessment schedules, and endpoint evaluation methods.

The methodology section should include specific information about **AEG-41174 administration**, including dosage form, strength, packaging, and storage conditions. Given the compound's solubility characteristics (soluble in DMSO, not in water), special attention should be paid to the **formulation development** and **administration route** in the protocol [1] [6].

## Statistical Considerations and Data Management

The research protocol must include detailed information on **statistical considerations** and **data management** practices [6] [7]:

- **Sample Size Calculation:** Justification based on primary endpoints, power analysis, and expected effect size.
- **Randomization Procedures:** Method for treatment allocation and blinding procedures.
- **Data Collection Methods:** Case report form design, electronic data capture systems, and quality control procedures.
- **Statistical Analysis Plan:** Detailed description of analytical methods for primary and secondary endpoints.
- **Interim Analysis Plans:** Pre-specified rules for interim analyses and potential study modifications.

Additionally, the protocol should address **quality assurance** measures, including monitoring plans, data verification procedures, and handling of protocol deviations. As **AEG-41174** is investigated in patients with

serious hematological conditions, special attention should be paid to **adverse event reporting** and **risk-benefit assessment** throughout the trial [6].

## Modern Approaches to Patient Selection

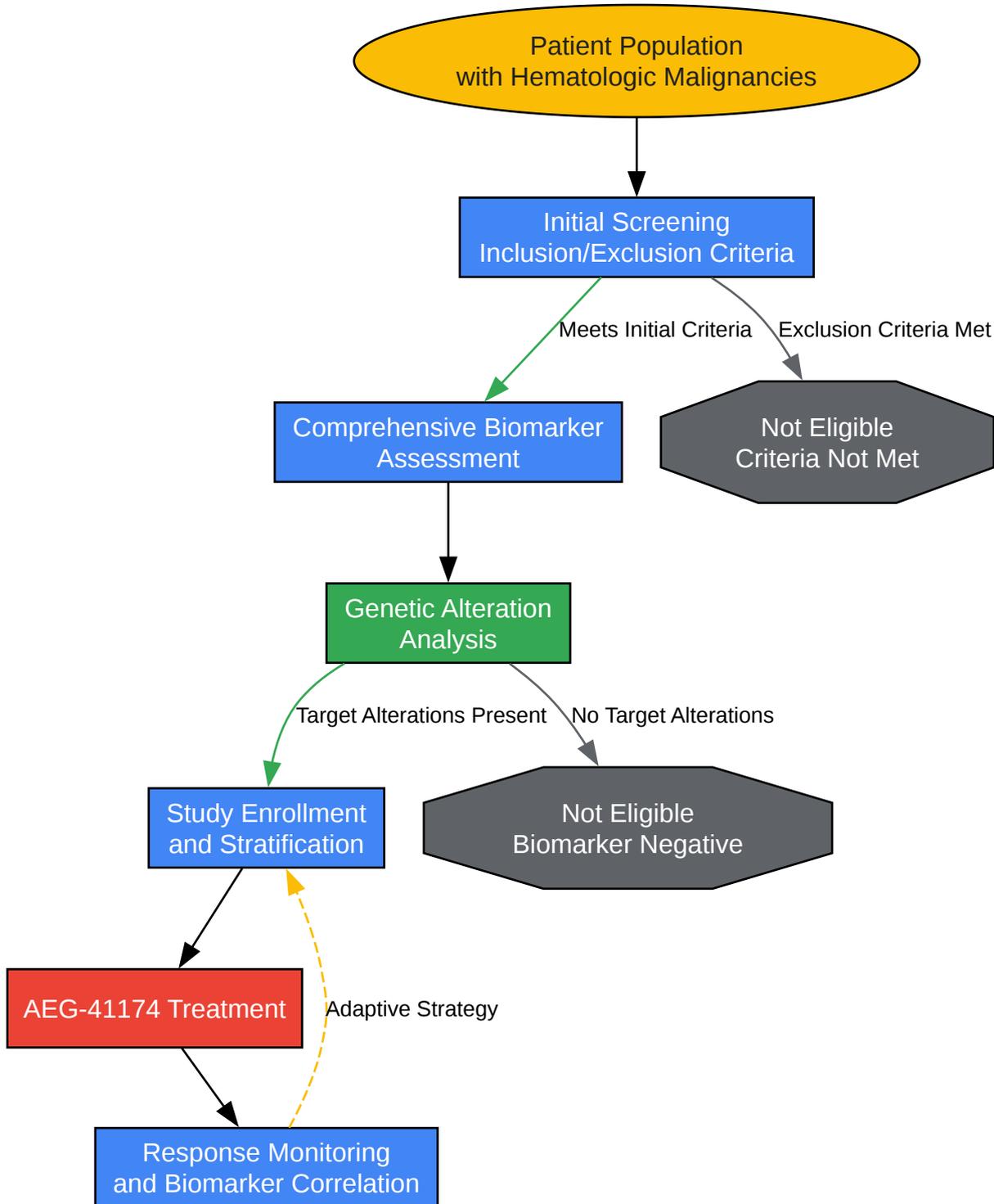
### Biomarker-Driven Selection Strategy

Given the targeted mechanism of **AEG-41174**, implementing a **biomarker-driven patient selection** strategy is essential for maximizing clinical development success. This approach should incorporate [5]:

- **Genetic Profiling:** Comprehensive assessment of JAK2, Bcr-Abl, and related pathway alterations.
- **Resistance Mutation Testing:** Evaluation for specific mutations that may impact drug sensitivity.
- **Pharmacodynamic Markers:** Assessment of target engagement and pathway modulation.

The workflow for modern patient selection incorporating biomarker assessment can be visualized as follows:

## Patient Selection Workflow with Biomarker Assessment



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## Artificial Intelligence-Enhanced Screening

Emerging technologies are transforming patient selection for clinical trials. **Artificial intelligence** and **natural language processing (NLP)** approaches can significantly enhance the efficiency and precision of patient screening for **AEG-41174** trials [4]:

- **Electronic Health Record (EHR) Mining:** Automated identification of potentially eligible patients based on structured and unstructured data.
- **NLP-Based Criteria Mapping:** Conversion of eligibility criteria into computable formats for automated screening.
- **Predictive Modeling:** Identification of patients most likely to respond based on multidimensional data analysis.

These advanced approaches can address traditional challenges in clinical trial recruitment, particularly for targeted therapies like **AEG-41174** that require specific molecular characteristics for optimal patient selection. Implementation of these technologies may improve **recruitment efficiency**, enhance **patient-trial matching**, and ultimately accelerate clinical development timelines [4].

## Conclusion

The development of **AEG-41174** represents an innovative approach in targeted cancer therapy, leveraging its unique **non-ATP competitive mechanism** to overcome limitations of conventional kinase inhibitors. Carefully designed **patient selection criteria** are essential for successful clinical evaluation of this compound, with particular emphasis on **biomarker-enriched populations** most likely to derive clinical benefit.

The application notes and research protocol framework presented herein provide a foundation for the rational clinical development of **AEG-41174**, incorporating both established methodological principles and emerging technologies for patient selection. As the development program advances, continuous refinement of selection criteria based on accumulating clinical and molecular data will be crucial for maximizing the therapeutic potential of this promising agent.

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)